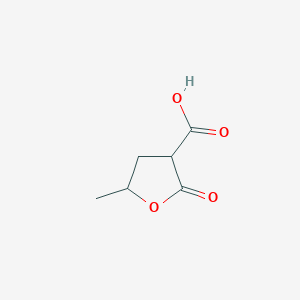

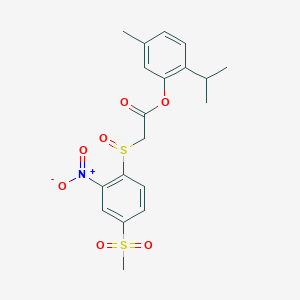

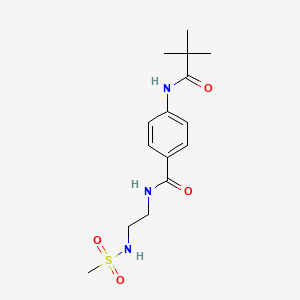

N-cyclopentyl-4-nitrobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Versatile Means for Preparation of Secondary Amines and Protection of Amines

N-cyclopentyl-4-nitrobenzene-1-sulfonamide, like other nitrobenzenesulfonamides, has been shown to be an exceptionally versatile means for the preparation of secondary amines and the protection of amines. These compounds are readily prepared from primary amines and undergo smooth alkylation, yielding N-alkylated sulfonamides in near-quantitative yields. The sulfonamides can be deprotected via Meisenheimer complexes upon treatment with thiolates, giving secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Cheung, 1995).

Paired Electrochemical Conversion

The compound has been involved in paired electrochemical methods for the synthesis of new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols. This approach uses nitrobenzene derivatives and arylsulfinic acids as starting materials, demonstrating the compound's role in facilitating innovative synthetic strategies that are efficient and environmentally friendly (Mokhtari, Nematollahi, & Salehzadeh, 2018).

Synthesis and Pro-apoptotic Effects in Cancer Cells

Derivatives of N-cyclopentyl-4-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes. The activation of these genes is mediated by the phosphorylation of p38 and ERK1/2, highlighting the compound's potential in developing new anticancer therapies (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Carbonic Anhydrase Inhibitors

N-cyclopentyl-4-nitrobenzene-1-sulfonamide derivatives have also been investigated for their potential as carbonic anhydrase inhibitors, a class of compounds with significant therapeutic relevance. Research has shown that unprotected primary sulfonamide groups facilitate ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. These novel inhibitors exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant, demonstrating the compound's utility in the design of enzyme inhibitors with potential pharmaceutical applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Propiedades

IUPAC Name |

N-cyclopentyl-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c14-13(15)10-5-7-11(8-6-10)18(16,17)12-9-3-1-2-4-9/h5-9,12H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIDFHGCZZOGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-nitrobenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2667235.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)

![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2667242.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2667249.png)